

Application Notes: V-ATPase Activity Assay Using TS 155-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769625

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Introduction

The Vacuolar-type H⁺-ATPase (V-ATPase) is a multi-subunit ATP-dependent proton pump essential for the acidification of intracellular compartments, such as lysosomes and endosomes, and the extracellular space in specialized cells.^{[1][2]} This acidification is critical for a myriad of cellular processes including protein degradation, receptor recycling, autophagy, and neurotransmitter loading.^{[1][2]} Given its central role, V-ATPase dysfunction is implicated in various diseases like osteopetrosis, renal tubular acidosis, and cancer metastasis, making it a compelling therapeutic target.^[3]

TS 155-2, also known as JBIR-100, is an antibiotic isolated from *Streptomyces* sp. that functions as a V-ATPase inhibitor. As a bafilomycin analogue, it represents a valuable tool for studying the physiological roles of V-ATPase and for screening potential therapeutic agents that target this proton pump. These application notes provide detailed protocols for measuring V-ATPase activity and its inhibition by **TS 155-2** using two common methods: a colorimetric assay measuring ATP hydrolysis and a fluorometric assay measuring proton pumping.

Data Presentation

While specific V-ATPase inhibitory data such as IC₅₀ for **TS 155-2** is not extensively published, the protocols described herein are designed to determine these values. The compound's known biological activities are summarized below. For comparison, data for the well-

characterized V-ATPase inhibitor Bafilomycin A1 is provided as an example of how inhibition data can be presented.

Table 1: Biological Profile of V-ATPase Inhibitor **TS 155-2** (JBIR-100)

Property	Description	Reference
Name	TS 155-2 (JBIR-100)	
Source	Isolated from a culture of Streptomyces sp.	
Class	Bafilomycin analogue, macrolide antibiotic	
Mechanism of Action	Inhibits V-ATPase activity, depolarizes bacterial cell membranes.	

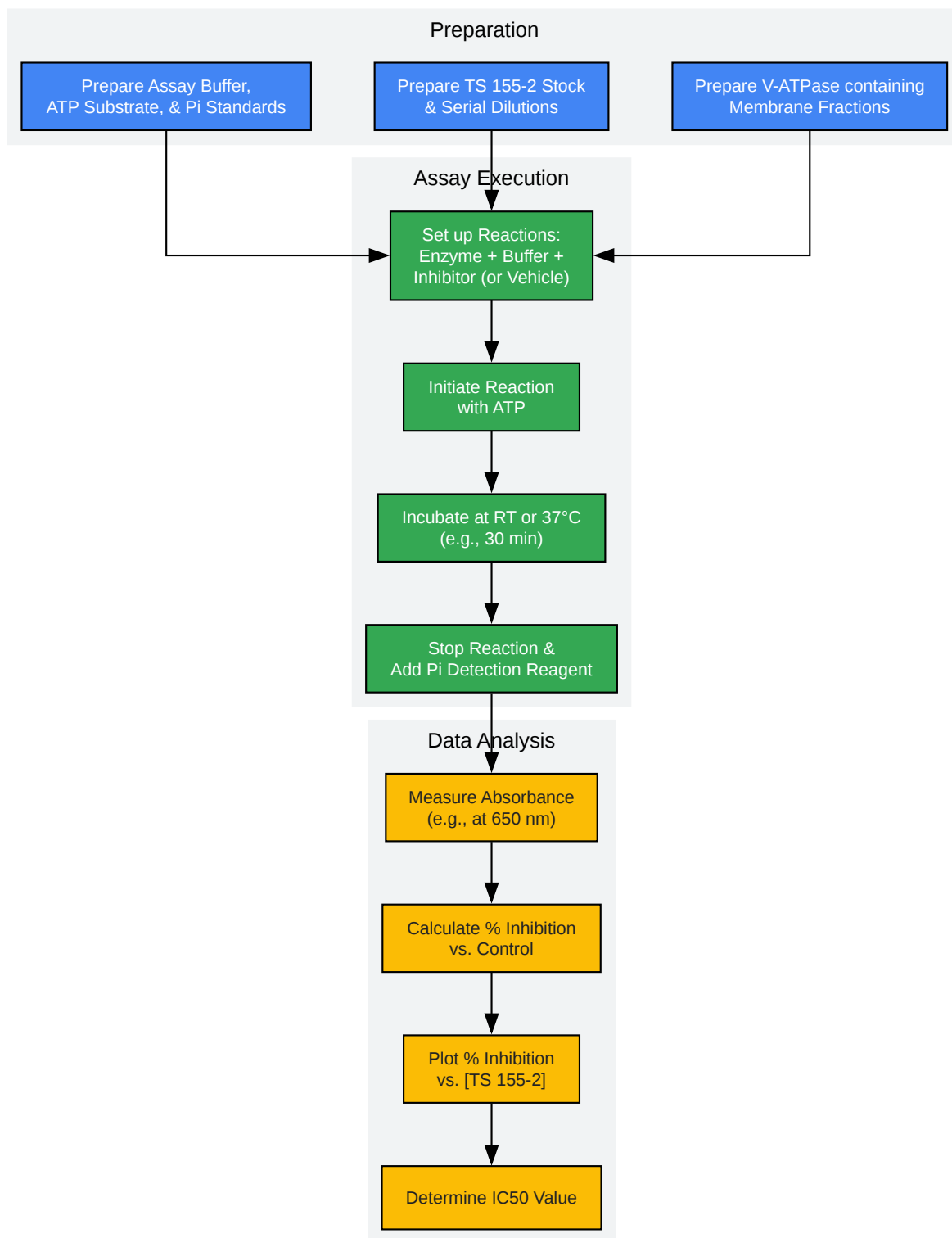
| Antimicrobial Activity (MIC) | 4 μ M against Bacillus anthracis and Staphylococcus aureus USA300; 8 μ M against Bacillus subtilis; 16 μ M against Vancomycin-resistant Enterococcus (VRE). | |

Table 2: Example V-ATPase Inhibition Data (Bafilomycin A1)

Inhibitor	Target	Assay Type	Result	Reference
Bafilomycin A1	Bovine V-ATPase	ATP-driven proton translocation	Dose-dependent inhibition observed in the nanomolar range (0.006 nM - 6 nM).	

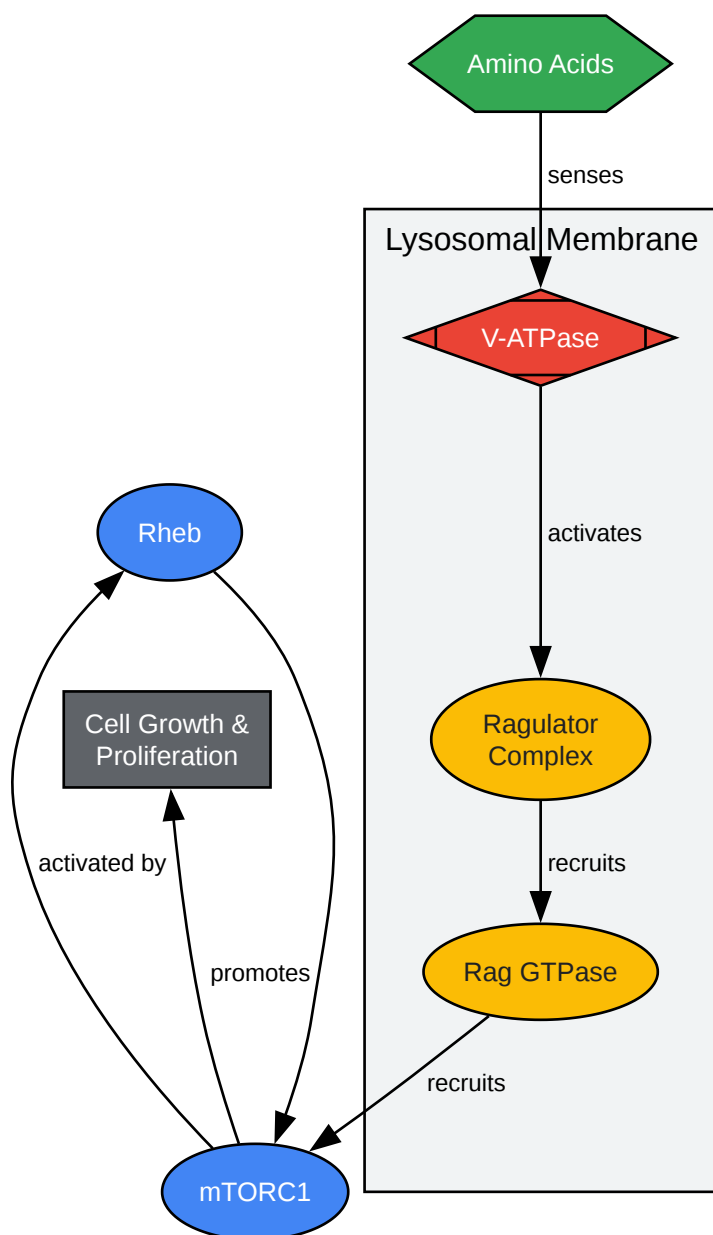
| **TS 155-2** | V-ATPase | (As per protocols below) | IC50 to be determined. | N/A |

Visualizations



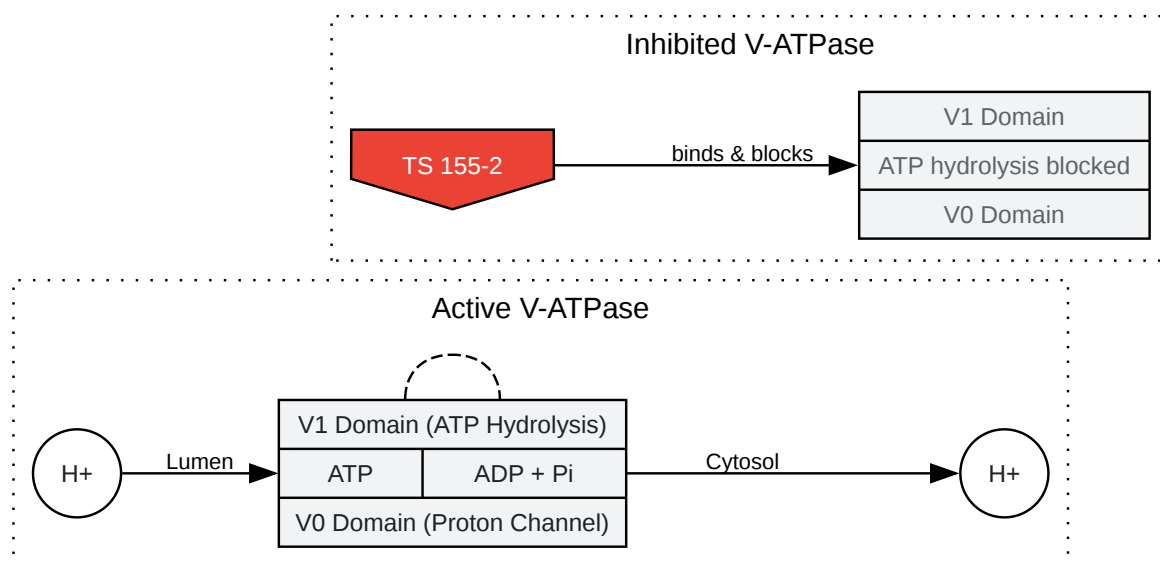
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Workflow for Determining Inhibitor Potency (IC₅₀).



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V-ATPase in the mTORC1 Nutrient Sensing Pathway.



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Principle of V-ATPase Inhibition by **TS 155-2**.

Experimental Protocols

Protocol 1: Colorimetric V-ATPase Activity Assay (Inorganic Phosphate Detection)

This assay quantifies V-ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. V-ATPase-specific activity is determined by calculating the difference in Pi released in the absence and presence of the inhibitor **TS 155-2**.

A. Materials and Reagents

- V-ATPase source: Isolated lysosomes or membrane fractions from cells/tissues.
- **TS 155-2** (or other inhibitors like Bafilomycin A1 as a positive control).
- Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.4), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT.
- ATP Solution: 100 mM ATP in 200 mM Tris Base, pH neutral.

- Other ATPase inhibitors (optional, to increase specificity): 1 mM sodium azide (to inhibit F-type ATPases), 100 μ M sodium orthovanadate (to inhibit P-type ATPases).
- Phosphate Standard: 1 mM KH_2PO_4 solution.
- Pi Detection Reagent: A malachite green-based reagent (e.g., PiColorLock™ Gold or similar).
- 96-well clear microplate.
- Microplate reader (absorbance at ~ 650 nm).

B. Experimental Procedure

- Preparation of Phosphate Standards:
 - Prepare a serial dilution of the 1 mM Phosphate Standard in Assay Buffer to create standards ranging from 0 to 50 μ M (e.g., 0, 5, 10, 20, 30, 40, 50 μ M).
 - Add 100 μ L of each standard dilution to separate wells of the 96-well plate in duplicate. These will be used to generate a standard curve.
- Preparation of Inhibitor:
 - Prepare a stock solution of **TS 155-2** in DMSO.
 - Perform serial dilutions in Assay Buffer to achieve final assay concentrations ranging from nanomolar to micromolar (e.g., 1 nM to 10 μ M) to determine the IC₅₀. Include a "vehicle control" with DMSO only.
- Assay Setup:
 - To appropriate wells of the 96-well plate, add the following in duplicate:
 - 50 μ L of Assay Buffer (with optional inhibitors like azide/vanadate).
 - 10 μ L of **TS 155-2** dilution (or vehicle).

- 30 µL of V-ATPase enzyme source (protein concentration should be optimized).
- Include a "No Enzyme" control containing 80 µL of Assay Buffer and 10 µL of vehicle.
- Pre-incubate the plate at 37°C for 10 minutes.
- Reaction Initiation and Termination:
 - Initiate the reaction by adding 10 µL of 50 mM ATP solution (final concentration 5 mM) to all wells except the phosphate standards. The total reaction volume is 100 µL.
 - Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). The time should be optimized to ensure the reaction is in the linear range.
 - Stop the reaction by adding 50 µL of the Pi Detection Reagent.
 - Allow color to develop for 10-30 minutes at room temperature as per the reagent manufacturer's instructions.
- Data Acquisition and Analysis:
 - Measure the absorbance of all wells at ~650 nm using a microplate reader.
 - Subtract the average absorbance of the "No Enzyme" control from all other values.
 - Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentration.
 - Use the standard curve to convert the absorbance values of the experimental samples into the amount of Pi released (in nmol).
 - $\text{V-ATPase activity (nmol Pi/min/mg protein)} = (\text{nmol of Pi released}) / (\text{incubation time in min} \times \text{mg of protein per well})$.
 - The **TS 155-2**-sensitive activity is the difference between the activity in the vehicle control and the activity in the presence of a saturating concentration of **TS 155-2**.

- To determine the IC₅₀, plot the percentage of inhibition $[(1 - (\text{Activity with inhibitor} / \text{Activity with vehicle})) \times 100]$ against the logarithm of the **TS 155-2** concentration and fit the data to a dose-response curve.

Protocol 2: Fluorometric V-ATPase Activity Assay (Proton Pumping)

This assay measures the proton pumping function of V-ATPase by monitoring the quenching of acridine orange (AO) fluorescence. As protons are pumped into vesicles, the lumen acidifies, causing AO to accumulate and its fluorescence to decrease.

A. Materials and Reagents

- V-ATPase source: Isolated sealed vesicles (e.g., lysosomes, vacuoles).
- **TS 155-2**.
- Pumping Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl₂.
- Acridine Orange (AO) Stock: 1 mM in ethanol.
- ATP Solution: 100 mM ATP, pH neutral.
- FCCP (protonophore): 10 mM in ethanol (for disrupting the proton gradient).
- 96-well black, clear-bottom microplate.
- Fluorescence plate reader (Excitation: 490 nm, Emission: 520-530 nm).

B. Experimental Procedure

- Assay Setup:
 - Add the following to each well of the 96-well plate:
 - 180 µL of Pumping Buffer.
 - Vesicles containing V-ATPase (amount to be optimized).

- Acridine Orange to a final concentration of 5-10 μM .
- **TS 155-2** at various concentrations (or vehicle control).
- Mix gently and incubate for 5 minutes at room temperature to allow the inhibitor to bind.
- Fluorescence Measurement:
 - Place the plate in the fluorescence reader and record a baseline fluorescence reading for 1-2 minutes (Excitation 490 nm / Emission 530 nm).
 - Initiate proton pumping by adding 20 μL of 20 mM ATP (final concentration 2 mM).
 - Immediately begin kinetic measurement of fluorescence, recording every 30-60 seconds for 15-30 minutes. A decrease in fluorescence indicates proton pumping.
 - (Optional) At the end of the run, add 2 μL of 100 μM FCCP (final concentration 1 μM) to dissipate the proton gradient and confirm that the fluorescence quenching was due to acidification. Fluorescence should return to baseline levels.
- Data Analysis:
 - The rate of V-ATPase activity is proportional to the initial rate of fluorescence quenching. Calculate the initial slope of the fluorescence curve for each condition.
 - Normalize the rates by setting the vehicle control rate to 100% activity.
 - Calculate the percentage of inhibition for each concentration of **TS 155-2**.
 - Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the **TS 155-2** concentration.

Applications and Significance

These protocols provide a robust framework for characterizing the inhibitory activity of **TS 155-2** against V-ATPase. The applications of this assay are extensive:

- Drug Discovery: High-throughput screening of compound libraries to identify novel V-ATPase inhibitors.

- Mechanism of Action Studies: Elucidating how novel compounds inhibit V-ATPase, whether by targeting the V1 (ATP hydrolysis) or V0 (proton translocation) domain.
- Cancer Research: Investigating the role of V-ATPase in tumor progression and metastasis and testing the efficacy of inhibitors in cancer models.
- Cell Biology: Studying the physiological consequences of V-ATPase inhibition on processes like autophagy, endosomal trafficking, and signaling.

By providing detailed methods to quantify V-ATPase inhibition, these notes enable researchers to effectively utilize **TS 155-2** as a tool to explore the multifaceted roles of this essential proton pump in health and disease.

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